molecular formula C32H36N2O3 B1672613 Fexaramine CAS No. 574013-66-4

Fexaramine

Cat. No. B1672613
M. Wt: 496.6 g/mol
InChI Key: VLQTUNDJHLEFEQ-KGENOOAVSA-N
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Description

Fexaramine is an investigational compound that acts as an agonist of the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor that controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .


Synthesis Analysis

In 2004, Pellicciari et al. synthesized a series of CDCA derivatives with scaffold and side-chain modifications, which confirmed that 6α-alkyl substituents had more potency and efficacy .


Molecular Structure Analysis

Highly diffracting cocrystals (1.78 A) of fexaramine bound to the ligand binding domain of FXR revealed the agonist sequestered in a 726 A (3) hydrophobic cavity .


Chemical Reactions Analysis

Fexaramine is a potent and selective agonist of the bile acid sensor farnesoid X receptor (FXR) in the gut with an EC 50 of 25 nM and no activity found for other nuclear receptors .


Physical And Chemical Properties Analysis

Fexaramine has a molecular weight of 496.64 g/mol and a chemical formula of C32H36N2O3 .

Scientific Research Applications

Intestinal FXR Agonism and Metabolic Syndrome

Fexaramine is a gut-restricted FXR agonist that has shown promise in the treatment of obesity and metabolic syndrome. Research by Fang et al. (2015) demonstrated that fexaramine induces the browning of white adipose tissue, enhances thermogenesis, and reduces diet-induced weight gain, body-wide inflammation, and hepatic glucose production without activating FXR target genes in the liver. This suggests a novel approach in treating obesity and metabolic syndrome by tissue-restricted FXR activation (Fang et al., 2015).

Development of Novel Intestinal-Restricted FXR Agonists

Further research into the development of intestinal-restricted FXR agonists has led to the creation of fexaramine-3 (Fex-3), which has shown better selectivity and efficacy than fexaramine in activating intestinal FXR, promoting the expression of bile acid synthesis-related genes, and demonstrating potential for obesity treatment. This underscores the importance of targeting specific pathways within the intestine to modulate systemic metabolic effects (Wang et al., 2017).

Fexaramine and Bone Health

Zheng et al. (2017) investigated the effects of fexaramine on bone health, specifically its impact on osteoclast formation and function. The study found that fexaramine inhibited receptor activator of nuclear factor-kappaB ligand (RANKL)-induced osteoclast formation, suggesting a potential role in treating bone diseases associated with excessive bone resorption. This research highlights fexaramine's potential beyond metabolic syndrome, pointing to its utility in managing conditions like osteoporosis, periodontitis, and rheumatoid arthritis (Zheng, Kim, & Yim, 2017).

Fexaramine as an Antiviral Agent

Kim and Chang (2018) explored the antiviral properties of fexaramine against feline calicivirus (FCV), including virulent systemic strains. Their study identified fexaramine as a potent inhibitor of FCV replication in cell culture, acting as an entry blocker. This research opens the door to potential applications of fexaramine in combating viral infections, providing a foundation for exploring its use against other non-enveloped viruses (Kim & Chang, 2018).

Safety And Hazards

Fexaramine should be handled with personal protective equipment. Avoid dust formation, breathing vapours, mist, or gas, and ensure adequate ventilation .

Future Directions

FXR is increasingly recognized as an essential pharmacological target. FXR ligands have many beneficial effects treating NAFLD and/or NASH by decreasing hepatic lipogenesis, steatosis, and insulin resistance while also inhibiting inflammatory and fibrogenic responses in NASH patients .

properties

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQTUNDJHLEFEQ-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870369
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fexaramine

CAS RN

574013-66-4
Record name Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574013-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexaramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexaramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEXARAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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